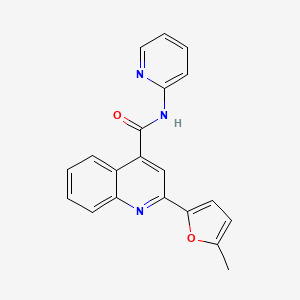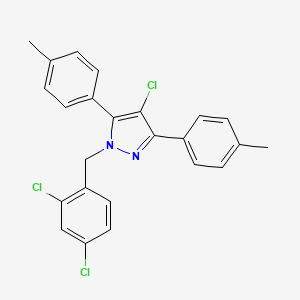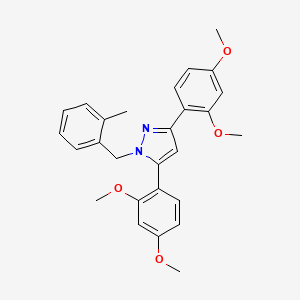![molecular formula C26H23F3N2 B10933705 4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10933705.png)
4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the methylphenyl and trifluoromethylbenzyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring and subsequent substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl motif and exhibit similar reactivity and applications.
Pyrazole derivatives: Compounds with a pyrazole core, such as 1-phenyl-3-methyl-1H-pyrazole, have comparable chemical properties and uses.
Uniqueness
4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C26H23F3N2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-methyl-3,5-bis(3-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C26H23F3N2/c1-17-7-4-10-21(13-17)24-19(3)25(22-11-5-8-18(2)14-22)31(30-24)16-20-9-6-12-23(15-20)26(27,28)29/h4-15H,16H2,1-3H3 |
InChI Key |
LSPPUDGCKGISDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933622.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10933637.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933638.png)

![7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10933642.png)
![6-tert-butyl-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10933644.png)
![2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10933645.png)

![N-(2,4-difluorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933654.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10933656.png)

![methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10933686.png)
![3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933697.png)
![8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10933701.png)
